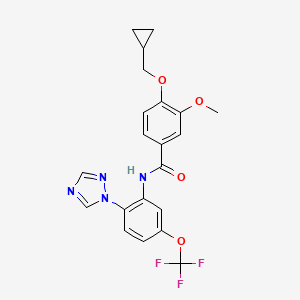

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VU6012962 es un compuesto biodisponible por vía oral que actúa como un modulador alostérico negativo del receptor metabotrópico de glutamato 7 (mGlu7) penetrante en el sistema nervioso central. Tiene una concentración inhibitoria (IC50) de 347 nanomoles . Este compuesto se utiliza principalmente en investigación científica para estudiar la modulación de los receptores metabotrópicos de glutamato, que desempeñan un papel crucial en varios procesos neurológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de VU6012962 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación de la estructura central: La estructura central se sintetiza mediante una serie de reacciones de condensación y ciclación.

Introducción del grupo funcional: Se introducen grupos funcionales como trifluorometoxilo, ciclopropilmetoxilo y metoxi-benzamida mediante reacciones de sustitución nucleófila y esterificación.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una pureza superior al 98%.

Métodos de producción industrial

La producción industrial de VU6012962 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones de condensación y ciclación.

Purificación: Se emplean técnicas de cromatografía y cristalización a escala industrial para purificar el compuesto.

Control de calidad: Se implementan medidas rigurosas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

VU6012962 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de VU6012962 con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H19F3N4O4

- Molecular Weight : 448.4 g/mol

- CAS Number : 2313526-86-0

The compound features a triazole ring, a trifluoromethoxy group, and multiple methoxy functionalities, contributing to its biological activity and potential therapeutic effects.

Metabotropic Glutamate Receptor Modulation

VU6012962 acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is implicated in various neurological disorders, including anxiety and depression. Studies have shown that VU6012962 achieves significant exposure in the central nervous system, with minimum effective doses demonstrating efficacy in preclinical anxiety models .

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit promising antimicrobial properties. VU6012962 has been evaluated for its activity against several bacterial strains. The mechanism of action typically involves the inhibition of critical enzymes or disruption of microbial cell membranes. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values of 5.0 μM and 6.5 μM respectively.

Anti-inflammatory Effects

In vitro studies have demonstrated that VU6012962 reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anxiety Models

In a study focused on anxiety-related behaviors in animal models, VU6012962 was administered at varying doses to evaluate its effects on anxiety-like behaviors. Results indicated that the compound significantly reduced anxiety levels compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of VU6012962 against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Data Table: Biological Activities of VU6012962

| Activity Type | Target Organism/Pathway | IC50 (μM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | Effective against resistant strains |

| Antimicrobial | Escherichia coli | 6.5 | Synergistic effects with antibiotics |

| Anti-inflammatory | Human cell lines (TNF-alpha) | N/A | Significant reduction in cytokine levels |

| CNS Activity | mGluR7 modulation | N/A | Effective in anxiety models at low doses |

Mecanismo De Acción

VU6012962 ejerce sus efectos uniéndose al sitio alostérico del receptor metabotrópico de glutamato 7. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución en las vías de señalización posteriores. Los objetivos moleculares incluyen el propio receptor y las proteínas de señalización asociadas. La inhibición del receptor metabotrópico de glutamato 7 da como resultado una reducción de la neurotransmisión excitatoria, lo que puede tener efectos terapéuticos en afecciones como la ansiedad y la depresión .

Comparación Con Compuestos Similares

Compuestos similares

LY341495: Otro modulador alostérico negativo de los receptores metabotrópicos de glutamato.

MPEP: Un antagonista selectivo del receptor metabotrópico de glutamato 5.

XAP044: Un antagonista selectivo del receptor metabotrópico de glutamato 7

Singularidad

VU6012962 es único debido a su alta selectividad para el receptor metabotrópico de glutamato 7 y su capacidad para penetrar el sistema nervioso central. Esto lo convierte en una herramienta valiosa para estudiar los roles específicos de este receptor en varios procesos neurológicos .

Actividad Biológica

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound that falls under the category of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring, trifluoromethoxy group, and methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can coordinate with metal ions and inhibit enzymes by binding to their active sites. Additionally, the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme pathway, similar to established antifungal agents like fluconazole .

Table 1: Antifungal Activity Comparison

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 0.5 | |

| Compound B | Candida parapsilosis | 1.23 | |

| N-Triazole | Candida spp. | Varies |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits potent inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and interfering with metabolic pathways.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by modifications in its structure. Variations in substituents on the phenyl ring have been shown to alter biological activity dramatically. For instance, increasing electronegativity through fluorine or chlorine substitutions enhances antifungal efficacy due to improved interaction with target enzymes .

Table 3: SAR Insights

| Substituent | Biological Activity | Effectiveness |

|---|---|---|

| Fluorine | Increased activity | High |

| Chlorine | Moderate activity | Medium |

| Methyl | Decreased activity | Low |

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound in clinical settings:

- Study on Candida spp.: A clinical trial demonstrated that a structurally similar triazole compound showed comparable efficacy to fluconazole in treating systemic candidiasis .

- Antimicrobial Resistance: Another study highlighted the potential of this class of compounds in overcoming resistance mechanisms in bacteria that typically render conventional antibiotics ineffective.

Propiedades

IUPAC Name |

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJJLZIVCGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?

A1: VU6012962 acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []

Q2: What is the significance of VU6012962's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?

A2: VU6012962's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that VU6012962 achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.